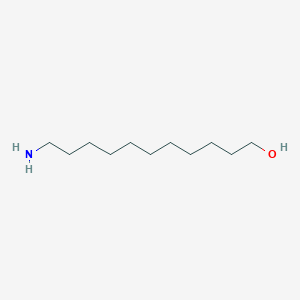
11-Aminoundecan-1-ol
Cat. No. B2504044
M. Wt: 187.327
InChI Key: QCSCNTGILDKNRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08475685B2
Procedure details


11-bromoundecan-1-ol (the compound 31) (15.1 g) was dissolved in 250 ml of acetonitrile, and 15.7 g of sodium azide was added to that, followed by 18-hour reaction caused by refluxing. After cooled down to room temperature, the solid components were removed by filtration. The solvent of the filtrate was distilled away under reduced pressure, to obtain 13.9 g of a transparent, viscous liquid. Of this liquid, 8.34 g was dissolved in 60 ml of THF distilled from calcium hydride in a nitrogen atmosphere, and was cooled in an ice bath. Lithium aluminum hydride (2.53 g) was then dried, and was dissolved in 250 ml of THF. The resultant was dripped, and was then stirred in an ice bath for one hour. After that, 2.5 ml of ion-exchange water, 3.5 ml of 15 wt % aqueous sodium hydride solution, and 7.5 ml of ion-exchange water were added so as to stop reactions. The precipitate generated was removed by filtration, and the solvent of the filtrate was distilled away under reduced pressure. After the filtrate was dried under reduced pressure, the dried filtrate was dissolved in 60 ml of THF, and the same volume of heptane was added to that. The precipitate generated was collected by filtration, to obtain 5.1 g of a white solid 32.

[Compound]
Name
compound 31
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




Name
Identifiers


|
REACTION_CXSMILES
|
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][OH:13].[N-:14]=[N+]=[N-].[Na+]>C(#N)C.C1COCC1>[NH2:14][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][OH:13] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCCCCCCCCCO
|
[Compound]
|
Name
|
compound 31
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Step Two
|
Name
|
|
|
Quantity
|
15.7 g
|
|
Type
|
reactant
|
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was then stirred in an ice bath for one hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
followed by 18-hour
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reaction
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by refluxing
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solid components were removed by filtration
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The solvent of the filtrate was distilled away under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain 13.9 g of a transparent, viscous liquid
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled from calcium hydride in a nitrogen atmosphere
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was cooled in an ice bath
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
Lithium aluminum hydride (2.53 g) was then dried
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
was dissolved in 250 ml of THF
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After that, 2.5 ml of ion-exchange water, 3.5 ml of 15 wt % aqueous sodium hydride solution, and 7.5 ml of ion-exchange water were added so as
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The precipitate generated was removed by filtration
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent of the filtrate was distilled away under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the filtrate was dried under reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the dried filtrate was dissolved in 60 ml of THF
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the same volume of heptane was added to that
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitate generated was collected by filtration
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NCCCCCCCCCCCO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.1 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
